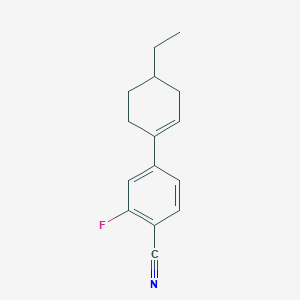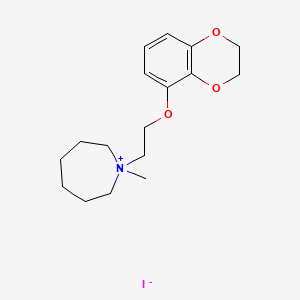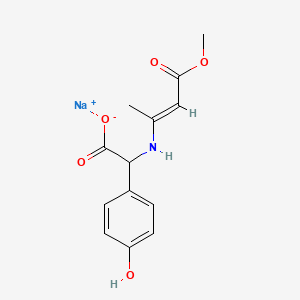
Cyclobutanemethanol,2-amino-,cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanemethanol,2-amino-,cis-(9CI) is a chemical compound with the molecular formula C5H11NO It is characterized by a cyclobutane ring with an amino group and a hydroxymethyl group in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutanemethanol,2-amino-,cis-(9CI) can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclobutanone with ammonia or an amine in the presence of a reducing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of Cyclobutanemethanol,2-amino-,cis-(9CI) often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanemethanol,2-amino-,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanecarboxylic acid.
Reduction: Formation of cyclobutanemethylamine.
Substitution: Formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Cyclobutanemethanol,2-amino-,cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclobutanemethanol,2-amino-,cis-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanemethanol: Lacks the amino group, making it less versatile in certain reactions.
Cyclobutanamine: Lacks the hydroxymethyl group, limiting its applications in some synthetic routes.
Cyclobutanecarboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different reactivity.
Uniqueness
Cyclobutanemethanol,2-amino-,cis-(9CI) is unique due to the presence of both an amino group and a hydroxymethyl group in a cis configuration. This structural feature allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C5H11NO |
|---|---|
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
[(1R,2S)-2-aminocyclobutyl]methanol |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-4(5)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
Clave InChI |
FKRWYGATRZRIDM-WHFBIAKZSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H]1CO)N |
SMILES canónico |
C1CC(C1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)




![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)

![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)


